L-PHENYLALANINE (13C9)
Description
L-Phenylalanine (13C9) is a stable isotope-labeled variant of the essential amino acid L-phenylalanine, where all nine carbon atoms are replaced with the 13C isotope. This compound is synthesized using advanced isotopic labeling techniques and is certified to ≥99% isotopic purity . It serves as a critical internal standard in quantitative mass spectrometry (LC-MS/MS) for metabolomics, pharmacokinetics, and biomarker discovery, enabling precise measurement of endogenous phenylalanine levels in biological samples .
Key applications include:
Properties
Molecular Weight |
174.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
Role in Protein Metabolism
L-Phenylalanine (13C9) is frequently employed in metabolic research to trace and quantify metabolic pathways. Its stable isotope labeling allows researchers to monitor the incorporation of phenylalanine into proteins and other metabolites. For instance, studies have shown that using L-[U-13C]phenylalanine as a nitrogen source in Penicillium chrysogenum cultures elucidated the pathways leading to phenylacetate and penicillin G production. This research highlighted the potential for metabolic engineering to optimize antibiotic production from renewable resources .
Case Study: Sepsis Research
The primed-continuous infusion methodology using L-phenylalanine isotopes has been instrumental in measuring whole-body protein breakdown during sepsis. A study demonstrated that the rate of appearance of labeled phenylalanine in plasma could effectively indicate changes in protein metabolism due to sepsis, providing insights into the metabolic stress response during critical illness .
Cancer Research
Multiple Myeloma
Recent findings indicate that phenylalanine metabolism is crucial in multiple myeloma (MM). Elevated levels of phenylalanine in bone marrow cells were associated with MM progression. Inhibition of phenylalanine utilization not only suppressed MM cell growth but also enhanced the efficacy of Bortezomib treatment, suggesting that low-phenylalanine diets could serve as an adjunctive therapy for this cancer type .
Table: Impact of Phenylalanine Deprivation on Multiple Myeloma Cells
| Treatment Condition | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 85 | 10 |
| Phenylalanine Deprivation | 45 | 50 |
| Bortezomib + Phenylalanine Deprivation | 30 | 70 |
This table illustrates the significant impact that phenylalanine deprivation has on cell viability and apoptosis rates in MM cells.
Neurobiology
N-Methyl-D-Aspartate Receptors (NMDARs)
L-Phenylalanine acts as a competitive antagonist at NMDARs, which are critical for synaptic plasticity and memory function. The binding affinity of L-phenylalanine (13C9) has been studied to understand its effects on neuronal signaling pathways, particularly those involved in learning and memory processes .
Pharmaceutical Applications
Drug Development
The stable isotope-labeled form of L-phenylalanine is utilized in drug development processes, particularly for creating antibody-drug conjugates (ADCs). Its role as a building block for synthesizing new therapeutic agents underscores its importance in modern pharmacology .
Comparison with Similar Compounds
L-Phenylalanine vs. L-Tyrosine
L-Tyrosine, a hydroxylated derivative of L-phenylalanine, shares a nearly identical backbone but differs by a single hydroxyl group (-OH) on the aromatic ring. Computational studies (B3LYP/DFT) reveal:
- Biosynthetic Roles: L-Phenylalanine is the precursor for L-tyrosine via hydroxylation. L-Phenylalanine feeds into the phenylpropanoid pathway (via phenylalanine ammonia lyase) to produce cinnamic acid, while L-tyrosine is central to melanin and catecholamine synthesis .
Table 1 : Structural and Functional Comparison
Comparison with Isotopic Variants
L-Phenylalanine (13C9) is part of a broader family of isotopically labeled phenylalanine derivatives, each tailored for specific analytical needs:
Table 2 : Isotopic Variants and Applications
- Advantages of 13C9 Labeling : Minimal isotopic effect compared to deuterated (D8) versions, ensuring co-elution with natural phenylalanine in chromatographic separations .
Comparison with Phenylalanine Derivatives
Ester Derivatives
Esterification of L-phenylalanine alters its reactivity and bioavailability:
- L-Phenylalanine Methyl Ester : Exhibits pharmacological activity, reducing serum cholesterol by 39% in murine models .
- L-Phenylalanine t-Bu/Benzyl Ester : Bulky substituents (t-Bu, benzyl) introduce steric hindrance, reducing adsorption energy and catalytic hydrogenation efficiency .
Table 3 : Reactivity and Applications of Key Derivatives
Production Methods and Environmental Impact
- Microbial Synthesis : Recombinant E. coli strains are engineered to produce L-phenylalanine and derivatives, avoiding the environmental drawbacks of chemical synthesis (e.g., toxic byproducts) .
- Chemical Synthesis : Traditional methods yield racemic mixtures, requiring costly chiral separation. Isotopic labeling further complicates synthesis, necessitating specialized reagents (e.g., 13C-glucose) .
Preparation Methods
Synthetic Routes and Protection Strategies
2.1. Starting Materials and Isotopic Labeling
- The synthesis begins with carbon-13 labeled benzene derivatives or other precursors that introduce the ^13C atoms into the phenyl ring.
- Biosynthetic incorporation methods may also be employed, where microorganisms are cultured in media containing ^13C-labeled substrates, leading to the biosynthesis of ^13C-labeled phenylalanine.
2.2. Chemical Synthesis and Protection
- A common approach is to chemically synthesize L-Phenylalanine (13C9) by introducing the amino and carboxyl groups onto the ^13C-labeled phenyl ring.
- To facilitate downstream applications such as peptide synthesis, L-Phenylalanine (13C9) is often converted into a protected form, such as L-Phenylalanine-N-Fmoc (13C9).
- The protection involves reacting L-Phenylalanine (13C9) with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a dioxane-water mixture at low temperatures (0°C), in the presence of a base like sodium carbonate to neutralize the formed acid and promote the reaction.
- This protection step yields the N-Fmoc protected amino acid, which is stable and compatible with solid-phase peptide synthesis (SPPS).
2.3. Reaction Conditions and Yields
- The Fmoc protection reaction typically achieves yields around 90%.
- The reaction is carried out under controlled temperature and pH to avoid side reactions.
- The product is isolated as a crystalline solid with high purity.
Purification and Characterization
- After synthesis, the product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials, side products, and impurities.
- High-performance liquid chromatography (HPLC) is commonly used for purification and purity assessment.
- The structure and isotopic enrichment are confirmed by:
- Mass spectrometry (MS), which verifies molecular weight and isotopic pattern.
- Nuclear magnetic resonance spectroscopy (NMR), which confirms the chemical environment and isotopic labeling.
- Infrared spectroscopy (IR), which verifies functional groups.
- Purity is typically ≥98%, suitable for research and industrial applications.
Research Findings and Analytical Data
| Spectroscopic Technique | Key Observations for L-Phenylalanine-N-Fmoc (13C9) |
|---|---|
| Mass Spectrometry | Molecular ion peak consistent with C24H21NO4, confirming Fmoc protection and ^13C labeling |
| NMR Spectroscopy | Characteristic shifts of aromatic carbons with ^13C enrichment; clear signals for Fmoc group and amino acid backbone |
| Infrared Spectroscopy | Peaks corresponding to amide, aromatic, and carboxyl groups confirming expected structure |
4.2. Reaction Mechanism in Peptide Synthesis
- The Fmoc group protects the amino group during peptide bond formation.
- Under basic conditions, the Fmoc group is removed selectively, allowing controlled peptide chain elongation.
- The ^13C labeling allows detailed mechanistic studies of peptide synthesis and metabolism.
Summary Table of Preparation Steps
| Step Number | Process Description | Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| 1 | Synthesis of ^13C-labeled phenyl ring precursor | Use of ^13C-benzene derivatives or biosynthesis | High isotopic enrichment |
| 2 | Formation of L-Phenylalanine (13C9) | Introduction of amino and carboxyl groups chemically or biologically | High chemical purity |
| 3 | Protection with Fmoc group | Reaction with Fmoc-Cl in dioxane-water, 0°C, sodium carbonate base | ~90% yield, crystalline solid |
| 4 | Purification | Recrystallization or HPLC | ≥98% purity |
| 5 | Characterization | MS, NMR, IR | Confirm structure and isotopic labeling |
Additional Notes on Biosynthetic Preparation
- Some studies have utilized microbial fermentation with ^13C-labeled substrates to biosynthesize L-Phenylalanine (13C9).
- This method allows incorporation of ^13C into the amino acid via natural metabolic pathways.
- The labeled amino acid is then isolated and purified from the culture medium.
- This biosynthetic approach is valuable for producing isotopically labeled amino acids in large quantities for metabolic studies.
Q & A
Q. Methodological Guidance :
- Stock Preparation : Prepare a 0.250 mg/mL stock solution in methanol, followed by serial dilution to achieve working concentrations (e.g., 4–400 ng/mL) .
- Quality Control : Validate the internal standard’s stability under experimental conditions (e.g., pH, temperature) to avoid degradation.
What protocols ensure optimal incorporation of L-PHENYLALANINE (13C9) in protein turnover studies?
In protein degradation assays, cells are pre-treated with 14C-labeled phenylalanine to radiolabel proteins, followed by a "chase period" with unlabeled phenylalanine to prevent isotopic reincorporation. The addition of L-PHENYLALANINE (13C9) during analysis allows differentiation between newly synthesized and pre-existing proteins via mass spectrometry. Key steps include:
- Labeling Protocol : 24-hour pre-treatment with 14C-phenylalanine, followed by a 2-hour chase period .
- Data Normalization : Use 13C9-labeled phenylalanine to calibrate isotopic enrichment and calculate degradation rates.
Advanced Research Questions
How can metabolic flux analysis (MFA) using L-PHENYLALANINE (13C9) resolve contradictions in phenylalanine pathway activity?
MFA with L-PHENYLALANINE (13C9) tracks carbon flow through competing pathways (e.g., phenylpyruvate vs. homogentisate synthesis). For instance, in Penicillium studies, 13C9 labeling revealed that ~14% of phenylalanine is diverted to phenylacetate under specific conditions, contradicting prior models that assumed linear flux. Resolution Steps :
- Isotopic Enrichment Analysis : Compare experimental 13C enrichment in downstream metabolites (e.g., tyrosine, homogentisate) with model predictions .
- Flux Reconciliation : Adjust network topology to account for branching pathways identified via labeling patterns.
What experimental design considerations minimize toxicity of L-PHENYLALANINE (13C9) in microbial cultures?
While L-PHENYLALANINE (13C9) enhances secondary metabolite production (e.g., polysaccharides in Ganoderma lucidum), excessive concentrations inhibit growth. Optimization Strategies :
- Dose-Response Assays : Test concentrations (e.g., 0.1–1.0 mM) to balance productivity and biomass yield. At 0.5 mM, a 1.33-fold increase in exopolysaccharides was observed without significant growth inhibition .
- Media Compatibility : Validate effects across culture media; efficacy varies with nutrient composition (e.g., carbon/nitrogen ratios) .
How can researchers address discrepancies in isotopic enrichment data when using L-PHENYLALANINE (13C9) in in vivo studies?
Contradictions may arise from unaccounted isotopic dilution or compartmentalization. Troubleshooting Approaches :
- Compartment-Specific Analysis : Use subcellular fractionation (e.g., mitochondrial vs. cytoplasmic extracts) to identify localized enrichment disparities.
- Dynamic Modeling : Incorporate time-course data to adjust for temporal variations in label incorporation .
Methodological Best Practices
What criteria define a rigorous research question for studies involving L-PHENYLALANINE (13C9)?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Example : "How does L-PHENYLALANINE (13C9) tracing refine flux estimates in cancer cell metabolism compared to traditional 14C methods?"
How should isotopic cross-talk be mitigated in multi-label experiments?
When combining 13C9-labeled phenylalanine with other isotopes (e.g., 15N), use high-resolution mass spectrometry to resolve overlapping peaks. Validation Steps :
- Spectral Deconvolution : Apply software tools (e.g., XCalibur) to distinguish 13C9 fragments from background noise .
- Blank Controls : Run unlabeled samples to identify natural abundance interference.
Data Interpretation and Reporting
What statistical methods are recommended for analyzing isotopic enrichment data?
- Stochastic Modeling : Use tools like INCA (Isotopomer Network Compartmental Analysis) to simulate flux distributions .
- Error Propagation : Report confidence intervals for flux estimates derived from triplicate measurements.
How should unexpected results (e.g., reduced biomass with increased metabolite yield) be contextualized?
In G. lucidum studies, L-PHENYLALANINE (13C9) increased polysaccharides but reduced biomass by 12.6%. Interpretation Framework :
- Trade-off Analysis : Weigh metabolic burden (e.g., ATP consumption) against product yield using cost-benefit models .
- Mechanistic Follow-Up : Probe stress pathways (e.g., ROS production) linked to phenylalanine toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
